(Dimethylamino)ethyl methanethiosulfonate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethylamino)ethyl methanethiosulfonate hydrochloride is a chemical compound with the molecular formula C5H14ClNO2S2 and a molecular weight of 219.75 g/mol . It is commonly used in various research fields, including neurology, pain and inflammation studies, and proteomics . This compound is known for its role in cross-linking reactions and its involvement in the formation of carbon-sulfur (C-S) bonds .
Preparation Methods
The synthesis of (Dimethylamino)ethyl methanethiosulfonate hydrochloride typically involves the reaction of N,N-dimethyl-2-aminoethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction proceeds under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(Dimethylamino)ethyl methanethiosulfonate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Dimethylamino)ethyl methanethiosulfonate hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (Dimethylamino)ethyl methanethiosulfonate hydrochloride involves its ability to form covalent bonds with target molecules through its methanethiosulfonate group . This cross-linking capability allows it to modify proteins and other biomolecules, thereby affecting their function and activity. The molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
(Dimethylamino)ethyl methanethiosulfonate hydrochloride can be compared with other similar compounds, such as:
N-Ethylmaleimide: Another cross-linking agent used in protein modification.
Methanesulfonyl chloride: A reagent used in the synthesis of sulfonates and other sulfur-containing compounds.
2-Iminothiolane hydrochloride: A thiol-reactive cross-linker used in bioconjugation.
What sets this compound apart is its specific structure, which allows for unique reactivity and applications in various research fields .
Properties
IUPAC Name |
N,N-dimethyl-2-methylsulfonothioyloxyethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S2.ClH/c1-6(2)4-5-8-10(3,7)9;/h4-5H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQRNRSFJDGWLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOS(=O)(=S)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721828 |
Source
|
Record name | O-[2-(Dimethylamino)ethyl] methanesulfonothioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355803-75-7 |
Source
|
Record name | O-[2-(Dimethylamino)ethyl] methanesulfonothioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.